N'-(1-Phenylethylidene)-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide
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Overview
Description
N’-(1-Phenylethylidene)-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1-Phenylethylidene)-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 1-phenylethylidene hydrazine with 3-(4-propoxyphenyl)-1H-pyrazole-5-carboxylic acid. The reaction is usually carried out in the presence of a suitable dehydrating agent such as phosphorus oxychloride or thionyl chloride under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-(1-Phenylethylidene)-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-(1-Phenylethylidene)-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide would depend on its specific biological activity. Generally, pyrazole derivatives can interact with various molecular targets, such as enzymes or receptors, to exert their effects. The compound may inhibit or activate specific pathways, leading to the desired biological response.
Comparison with Similar Compounds
Similar Compounds
- N’-(1-Phenylethylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide
- N’-(1-Phenylethylidene)-3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide
Uniqueness
N’-(1-Phenylethylidene)-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide is unique due to the presence of the propoxy group, which can influence its chemical reactivity and biological activity. The specific substitution pattern on the pyrazole ring can also affect its interaction with molecular targets, making it distinct from other similar compounds.
Properties
Molecular Formula |
C21H22N4O2 |
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Molecular Weight |
362.4 g/mol |
IUPAC Name |
N-[(E)-1-phenylethylideneamino]-3-(4-propoxyphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C21H22N4O2/c1-3-13-27-18-11-9-17(10-12-18)19-14-20(24-23-19)21(26)25-22-15(2)16-7-5-4-6-8-16/h4-12,14H,3,13H2,1-2H3,(H,23,24)(H,25,26)/b22-15+ |
InChI Key |
SHLOYQWQTYEWGA-PXLXIMEGSA-N |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C(\C)/C3=CC=CC=C3 |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=C(C)C3=CC=CC=C3 |
Origin of Product |
United States |
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